N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Physicochemical profiling Membrane permeability QSAR

N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 922661-83-4) belongs to the thiazol-2-yl benzamide class, a scaffold recognized in the MeSH vocabulary for glucokinase activator activity and in patent literature as a core structure for P2X3 purinergic receptor antagonists. This compound is a small-molecule building block (MW 400.45, C20H20N2O5S) featuring a distinctive 4-(2,5-dimethoxyphenyl)-thiazole moiety coupled via an amide bond to a 2,3-dimethoxybenzamide fragment.

Molecular Formula C20H20N2O5S
Molecular Weight 400.45
CAS No. 922661-83-4
Cat. No. B2553301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
CAS922661-83-4
Molecular FormulaC20H20N2O5S
Molecular Weight400.45
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C20H20N2O5S/c1-24-12-8-9-16(25-2)14(10-12)15-11-28-20(21-15)22-19(23)13-6-5-7-17(26-3)18(13)27-4/h5-11H,1-4H3,(H,21,22,23)
InChIKeyZEKOPBKYGCYASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 922661-83-4): Procurement-Ready Chemical Profile


N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 922661-83-4) belongs to the thiazol-2-yl benzamide class, a scaffold recognized in the MeSH vocabulary for glucokinase activator activity [1] and in patent literature as a core structure for P2X3 purinergic receptor antagonists [2]. This compound is a small-molecule building block (MW 400.45, C20H20N2O5S) featuring a distinctive 4-(2,5-dimethoxyphenyl)-thiazole moiety coupled via an amide bond to a 2,3-dimethoxybenzamide fragment. No primary research publications were identified for this exact CAS number as of the search date; all available differentiation evidence is therefore derived from comparative structural analysis of closely related analogs, class-level biological inference, and computed physicochemical parameters.

Thiazol-2-yl benzamide scaffold — recognized glucokinase activator and P2X3 antagonist pharmacophore
Distinct 2,3-dimethoxybenzamide motif — enables unique hydrogen-bond acceptor topology for target engagement studies
Moderate synthetic complexity — two-step route from commercial building blocks supports analog generation

Why Single-Methoxy or Regioisomeric Analogs Cannot Substitute for CAS 922661-83-4


Within the thiazol-2-yl benzamide family, the precise positioning and count of methoxy substituents on both the benzamide ring and the pendant phenyl ring critically modulate target binding geometry. The 2,3-dimethoxybenzamide moiety in CAS 922661-83-4 presents a unique hydrogen-bond acceptor configuration (two ortho-methoxy groups forming a chelating motif) absent in analogs bearing a single 2-methoxy or 4-methoxy group. This ortho-dimethoxy arrangement yields a computed Topological Polar Surface Area (TPSA) of 115 Ų — approximately 20–25% higher than that of mono-methoxy phenylthiazole benzamides — directly impacting membrane permeability and target-site occupancy predictions . In the P2X3 antagonist patent landscape, the nature of the benzamide-ring alkoxy substitution has been shown to influence selectivity over the P2X2/3 heteromer, making direct swap-in of a mono-methoxy or des-methoxy congener pharmacologically unreliable [1]. Consequently, procurement of the exact 2,3-dimethoxy-2,5-dimethoxyphenyl substitution pattern is mandatory for any study requiring faithful replication of structure–activity relationships established within this chemotype.

Target compound
2,3-dimethoxy substitution creates a chelating ortho-dimethoxy H-bond network
cannot be replaced by
Mono-methoxy analog
Single methoxy group alters polarity and eliminates dual acceptor motif, shifting target binding geometry
Target compound
Computed TPSA ~115 Ų reflects four methoxy oxygen atoms, influencing membrane permeation predictions
may differ significantly from
Des-methoxy or regioisomer
Lower methoxy count reduces polar surface area, potentially altering intracellular exposure in cell assays

Quantitative Differentiation Guide: CAS 922661-83-4 vs. Closest Analogs


Topological Polar Surface Area (TPSA) Differentiates 2,3-Dimethoxybenzamide from Mono-Methoxy and Non-Methoxy Analogs

CAS 922661-83-4 exhibits a computed TPSA of 115 Ų, consistent with its four methoxy oxygen atoms and the amide carbonyl. The closest mono-methoxy comparator, N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-methoxybenzamide, is predicted to have a TPSA of approximately 85–95 Ų due to the loss of one methoxy group (estimated from structural subtraction). This ~20–30 Ų reduction is significant: a TPSA increment of 20 Ų is known to lower passive membrane permeability by approximately 2-fold in Caco-2 models for compounds in the MW 350–450 range [1]. For researchers comparing the two compounds in permeability-limited assays, a dissimilar intracellular concentration may yield misleading potency comparisons.

TPSA comparison
Reported
Target TPSA ≈ 115 Ų vs. mono-methoxy analog ≈ 85–95 Ų
Permeability may differ; empirical validation needed for bioequivalence
Computed from 2D structure; ±20 Ų shifts can alter Caco-2 flux ~2-fold
Physicochemical profiling Membrane permeability QSAR

Predicted Lipophilicity (XLogP3) Shifts with 2,3-Dimethoxy vs. 2-Methoxy Substitution

The predicted logP (XLogP3) of CAS 922661-83-4 is approximately 2.8, based on fragment-based calculation (VulcanChem datasheet ). By contrast, the mono-methoxy analog N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-methoxybenzamide is predicted to have an XLogP3 value of approximately 3.2–3.5 due to the lower oxygen content. This logP difference of ∼0.4–0.7 units is chemically meaningful: it corresponds to an approximately 2.5- to 5-fold difference in the octanol/water partition coefficient. For in vitro assay design, this translates to divergent non-specific binding to plasticware and serum proteins, which can bias potency measurements by >3-fold [1].

Lipophilicity shift
Reported
Target XLogP3 ≈ 2.8 vs. mono-methoxy analog ≈ 3.2–3.5
Non‑specific binding may bias potency in biochemical assays
ΔlogP 0.4–0.7 corresponds to 2.5–5× partition coefficient difference
Lipophilicity ADME prediction CYP inhibition

Class-Level Evidence: Thiazol-2-yl Benzamides as Glucokinase Activators

The thiazol-2-yl benzamide chemotype is a validated scaffold for allosteric glucokinase (GK) activation. Charaya et al. (2018) reported a series of thiazole-2-yl benzamide derivatives achieving in vitro GK activation folds between 1.48 and 1.83, with selected compounds demonstrating significant glucose-lowering activity in oral glucose tolerance tests (OGTT) in vivo [1]. The MeSH database classifies thiazol-2-yl benzamides under the pharmacologic action 'Enzyme Activators' with a source publication from Comput Biol Chem [2]. While CAS 922661-83-4 itself has not been tested in a published GK activation assay, its structural alignment with the active chemotype—particularly the essential N-aminothiazol-2-yl amide moiety required for GK allosteric site interaction—supports its classification as a candidate GK activator scaffold.

GK activator class evidence
Class‑level
Thiazole-2-yl benzamides activate GK 1.48–1.83 fold (literature analogs)
Class-level profile supports screening rationale; compound itself untested
GK enzymatic assay required to confirm activity for this specific substitution
Glucokinase activation Type 2 diabetes Allosteric activator

Class-Level Evidence: Thiazol-2-yl Benzamides as P2X3 Receptor Antagonists

The 1,3-thiazol-2-yl benzamide scaffold forms the structural basis of clinically evaluated P2X3 antagonists including eliapixant (BAY 1817080, IC50 = 8 nM for human P2X3) and filapixant (IC50 = 7 nM) [1]. The Bayer patent WO2016091776 explicitly encompasses compounds with a dimethoxyphenyl substitution at the thiazole 4-position and various alkoxy-substituted benzamide groups [2]. The 2,5-dimethoxyphenyl group at the thiazole 4-position present in CAS 922661-83-4 is within the claimed substitution scope and may confer distinct selectivity profiles versus the trifluoromethylpyrimidinyl substituent found in eliapixant. Intracellular calcium flux assays in recombinant hP2X3-expressing cells serve as the standard screening platform for this target class.

P2X3 antagonist class evidence
Class‑level
Patent‑disclosed pharmacophore; eliapixant IC50 8 nM, filapixant 7 nM
Scaffold aligned with clinically studied P2X3 antagonists; selectivity to be profiled
Calcium flux assay on recombinant hP2X3 required for IC50 measurement
P2X3 antagonist Chronic cough Neurogenic pain

Synthetic Tractability: Two-Step Route with Established Yields

CAS 922661-83-4 is accessible via a two-step synthetic sequence: (1) Hantzsch-type thiazole cyclization of 2,5-dimethoxyphenacyl bromide with thiourea to give 4-(2,5-dimethoxyphenyl)thiazol-2-amine (reported yield 65–70% for analogous substrates), and (2) amide coupling with 2,3-dimethoxybenzoyl chloride using HATU/DIPEA in DMF (reported yield 50–55%) . The precursor 4-(2,5-dimethoxyphenyl)thiazol-2-amine is commercially available from multiple suppliers (e.g., Sigma-Aldrich, CAS 74605-12-2) , reducing synthetic risk. This represents a moderate synthetic complexity that is advantageous for analog generation compared to advanced P2X3 clinical candidates requiring 5+ synthetic steps.

Synthetic access
Data to verify
2‑step route: Hantzsch thiazole + amide coupling (reported yields 50–70% per step)
Hantzsch
Amide coupling
Moderate synthetic complexity; commercial precursor reduces risk
Yields based on analogous substrates; optimization may be needed
Organic synthesis Thiazole formation Amide coupling

Priority Research and Industrial Application Scenarios for CAS 922661-83-4


Lead Identification for P2X3 Receptor Antagonist Optimization

CAS 922661-83-4 fits the general formula (I) of the Bayer WO2016091776 P2X3 patent [1] and can serve as a screening starting point for structure–activity relationship (SAR) studies exploring the effect of 2,3-dimethoxybenzamide substitution on P2X3 vs. P2X2/3 selectivity. Given the clinical validation of eliapixant (IC50 = 8 nM) and filapixant (IC50 = 7 nM) against hP2X3 [2], this compound is appropriate for recombinant hP2X3 calcium flux assays. Its TPSA of 115 Ų and predicted logP of 2.8 suggest reasonable cell permeability for in vitro target engagement studies.

Allosteric Glucokinase Activator Screening

The thiazol-2-yl benzamide chemotype is the defining scaffold for glucokinase activators (MeSH Pharmacologic Action: Enzyme Activators) [3]. CAS 922661-83-4 can be evaluated in in vitro GK enzymatic activation assays, with the benchmark activation fold of 1.48–1.83 established by Charaya et al. (2018) for structurally similar thiazole-2-yl benzamides [4]. Positive hits can be advanced to oral glucose tolerance tests (OGTT) in rodent models, following the published in vivo validation paradigm.

Medicinal Chemistry Building Block for Combinatorial Library Synthesis

With a two-step synthesis from commercially available 4-(2,5-dimethoxyphenyl)thiazol-2-amine (Sigma-Aldrich CAS 74605-12-2) and 2,3-dimethoxybenzoic acid derivatives, CAS 922661-83-4 is a tractable core scaffold for analog generation. The 2,3-dimethoxybenzamide moiety can be diversified via parallel amide coupling to explore AR (aryl ring) substitution effects on target potency, metabolic stability, and solubility. This compound is particularly suited for academic medicinal chemistry groups seeking a low-barrier entry point to thiazole-benzamide SAR exploration.

Chemical Probe Development for Purinergic Signaling Research

Given the prominent role of P2X3 receptors in nociception, chronic cough, and bladder dysfunction [1][2], CAS 922661-83-4 may serve as a starting scaffold for developing chemical probes to interrogate P2X3-mediated signaling pathways. Its distinct 2,3-dimethoxy pattern offers a vector for installing photoaffinity labels or biotin tags via the benzamide ring while retaining the core P2X3 pharmacophore. Such probes would support target engagement studies and receptor localization experiments.

Application
Selection Property
Validation Focus
P2X3 receptor antagonist SAR studies
2,3‑dimethoxybenzamide substitution pattern alignment with P2X3 pharmacophore
Recombinant hP2X3 calcium flux assay and P2X2/3 selectivity profiling
Allosteric glucokinase activator screening
Thiazole‑2‑yl amide scaffold recognized as GK activator chemotype
In vitro GK enzymatic activation assay with benchmarked fold‑activation range
Medicinal chemistry building block for analog libraries
Synthetic accessibility from commercial 4‑(2,5‑dimethoxyphenyl)thiazol‑2‑amine
Amide coupling scope and reaction reproducibility for parallel synthesis
Chemical probe development for purinergic signaling
2,3‑dimethoxy vector for installing photoaffinity/biotin tags while retaining core pharmacophore
Target engagement verification and receptor localization in P2X3‑expressing cells
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